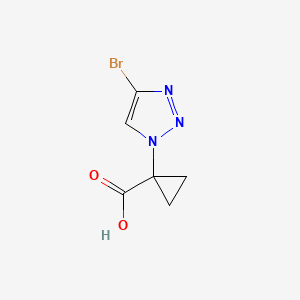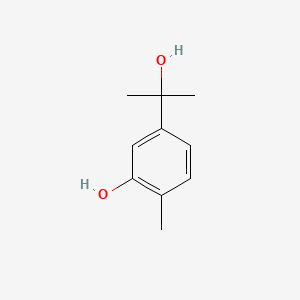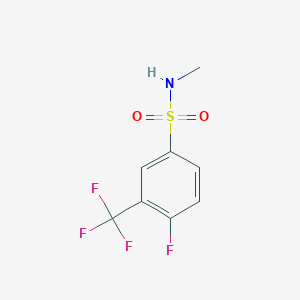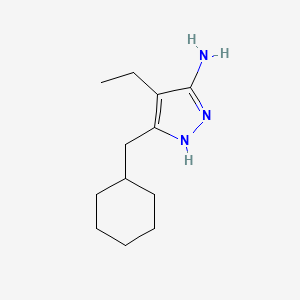
(5-Methoxypyridin-2-YL)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxypyridin-2-YL)methanesulfonyl chloride: is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a methanesulfonyl chloride group attached to the 2-position of the pyridine ring, with a methoxy group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-Methoxypyridine+Methanesulfonyl chlorideBase(5-Methoxypyridin-2-YL)methanesulfonyl chloride
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Methoxypyridin-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products:
Nucleophilic Substitution: Produces sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: Yields various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(5-Methoxypyridin-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (5-Methoxypyridin-2-YL)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in chemical synthesis and modification of biomolecules.
Comparaison Avec Des Composés Similaires
2-Methoxypyridine: Similar structure but lacks the sulfonyl chloride group.
5-Methylpyridin-2-YL)methanesulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
Pyridine-2-sulfonyl chloride: Lacks the methoxy group at the 5-position.
Uniqueness: (5-Methoxypyridin-2-YL)methanesulfonyl chloride is unique due to the presence of both the methoxy and sulfonyl chloride groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical reactions.
Propriétés
Numéro CAS |
1260666-61-2 |
|---|---|
Formule moléculaire |
C7H8ClNO3S |
Poids moléculaire |
221.66 g/mol |
Nom IUPAC |
(5-methoxypyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-3-2-6(9-4-7)5-13(8,10)11/h2-4H,5H2,1H3 |
Clé InChI |
KQELOSLJKBCGNF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)








![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)
